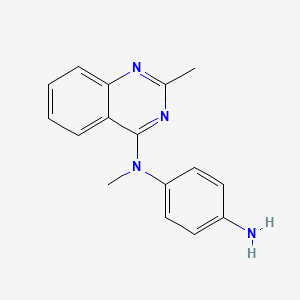
N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and drug discovery
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE typically involves the reaction of N-phenylbenzamidines with specific reagents under controlled conditions. One common method includes the CuBr-catalyzed reaction of N-phenylbenzamidines with 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1 H)-one in benzene at 80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are crucial for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used under specific conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Quinazoline: A basic structure found in many natural products and pharmaceuticals.
Benzimidazole: Another nitrogen-containing heterocycle with significant biological activities.
Quinoxaline: Known for its antimicrobial and antiviral properties.
Uniqueness: N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE is unique due to its specific substitution pattern and the presence of both quinazoline and benzene-1,4-diamine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
827031-35-6 |
|---|---|
Fórmula molecular |
C16H16N4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-N-methyl-4-N-(2-methylquinazolin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H16N4/c1-11-18-15-6-4-3-5-14(15)16(19-11)20(2)13-9-7-12(17)8-10-13/h3-10H,17H2,1-2H3 |
Clave InChI |
VJPRMSSYQNPZGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylpiperazin-1-yl)-2-[(tetrahydropyran-4-yl)(2,2,2-trifluoroacetyl)amino]benzoic acid tert-butyl ester](/img/structure/B8724525.png)

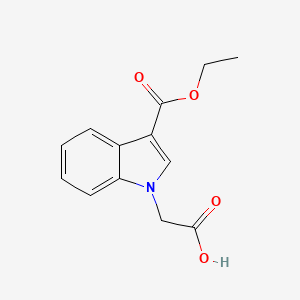
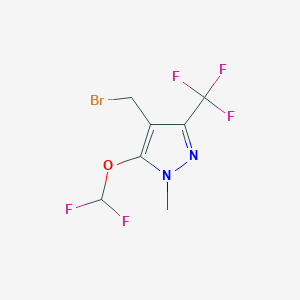
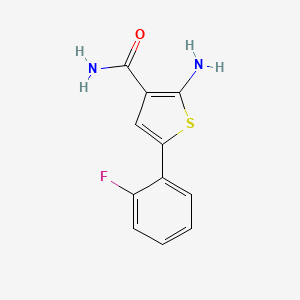


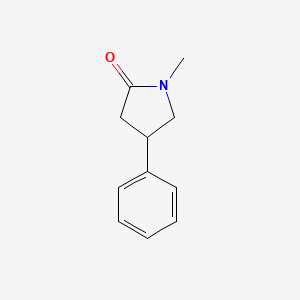

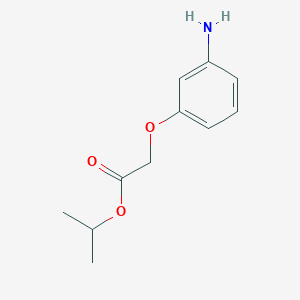
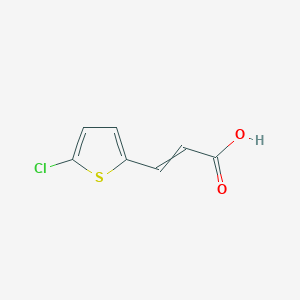
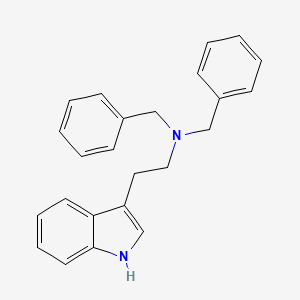
![4-{[1-Azido-3-(phenylsulfanyl)-2-propanyl]amino}-3-nitrobenzenesulfonamide](/img/structure/B8724635.png)
